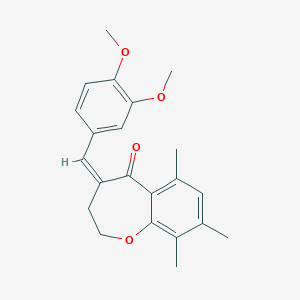
3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one, also known as DMDD, is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. DMDD is a benzoxepinone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one exerts its effects through various mechanisms, including the inhibition of protein kinase C and the activation of nuclear factor-κB. 3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has also been shown to inhibit the activity of cyclooxygenase-2 and the production of prostaglandins.
生化和生理效应
3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the reduction of oxidative stress. 3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has also been shown to reduce inflammation and pain.
实验室实验的优点和局限性
3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has several advantages for lab experiments, including its stability and ease of synthesis. However, 3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one also has limitations, including its low solubility in water and its potential toxicity.
未来方向
There are several future directions for 3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one research, including the development of 3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one derivatives with improved solubility and bioavailability. 3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one could also be studied for its potential applications in other fields, such as cardiovascular disease and diabetes. Additionally, the mechanism of action of 3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one could be further elucidated to better understand its effects.
合成方法
3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one can be synthesized using various methods, including the condensation of 3,4-dimethoxybenzaldehyde with 6,8,9-trimethyl-2,3,4,5-tetrahydro-1H-benzoxepin-5-one in the presence of an acid catalyst. The resulting product is then reduced to obtain 3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one. Other methods include the reaction of 3,4-dimethoxybenzaldehyde with 6,8,9-trimethyl-2,3-dihydro-1H-benzoxepin-5-one in the presence of a base catalyst.
科学研究应用
3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has been studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory effects. In cancer research, 3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has been shown to protect neurons from oxidative stress and reduce neuronal damage. In anti-inflammatory effects, 3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has been shown to reduce inflammation and pain.
属性
CAS 编号 |
124392-67-2 |
|---|---|
产品名称 |
3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one |
分子式 |
C22H24O4 |
分子量 |
352.4 g/mol |
IUPAC 名称 |
(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-6,8,9-trimethyl-2,3-dihydro-1-benzoxepin-5-one |
InChI |
InChI=1S/C22H24O4/c1-13-10-14(2)20-21(23)17(8-9-26-22(20)15(13)3)11-16-6-7-18(24-4)19(12-16)25-5/h6-7,10-12H,8-9H2,1-5H3/b17-11- |
InChI 键 |
FBMLEIHCLZOXIZ-BOPFTXTBSA-N |
手性 SMILES |
CC1=CC(=C2C(=C1C)OCC/C(=C/C3=CC(=C(C=C3)OC)OC)/C2=O)C |
SMILES |
CC1=CC(=C2C(=C1C)OCCC(=CC3=CC(=C(C=C3)OC)OC)C2=O)C |
规范 SMILES |
CC1=CC(=C2C(=C1C)OCCC(=CC3=CC(=C(C=C3)OC)OC)C2=O)C |
同义词 |
1-Benzoxepin-5(2H)-one, 3,4-dihydro-4-((3,4-dimethoxyphenyl)methylene) -6,8,9-trimethyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



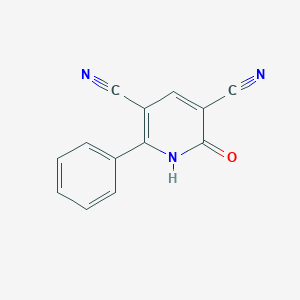
![(4aR,4bS,6aS,6bS,7S,10aR,11aS,11bR)-6b-acetyl-4a,6a,7-trimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-tetradecahydro-3H-indeno[2,1-a]phenanthren-2-one](/img/structure/B55554.png)
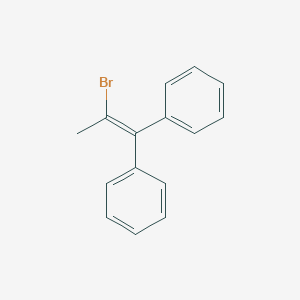
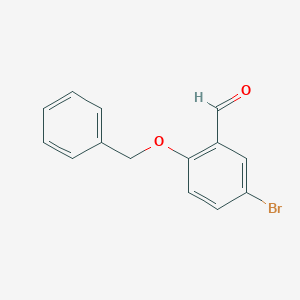
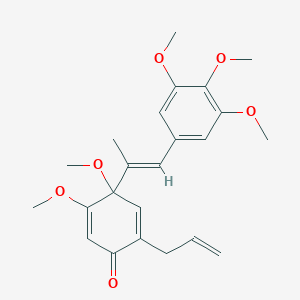
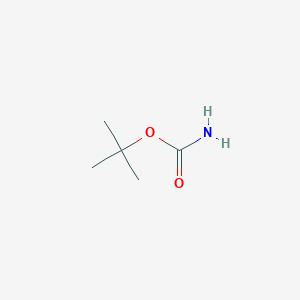
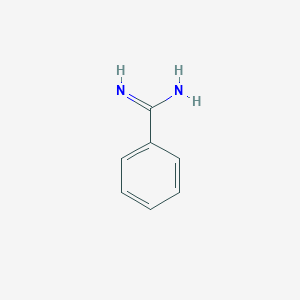
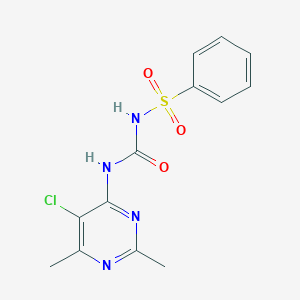
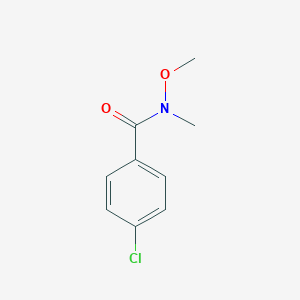
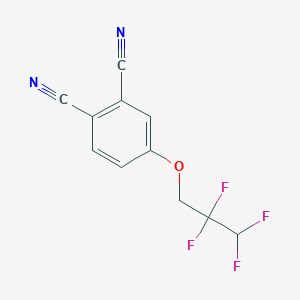
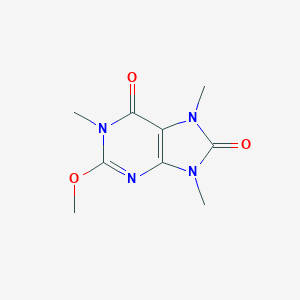
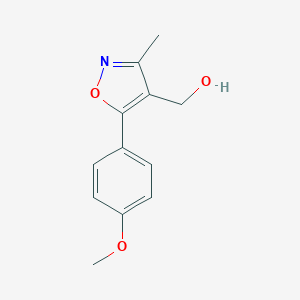
![(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide](/img/structure/B55576.png)
![Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-(9CI)](/img/structure/B55580.png)